molecular formula C12H15Cl B8304688 Cyclopentyl-phenylmethyl chloride

Cyclopentyl-phenylmethyl chloride

Cat. No.: B8304688
M. Wt: 194.70 g/mol
InChI Key: CQYDYPMTYTWMHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclopentyl-phenylmethyl chloride (hypothetical structure: benzyl chloride with a cyclopentyl substituent) is a chlorinated aromatic compound combining a cyclopentyl group and a phenylmethyl (benzyl) moiety. For instance, cyclopentyl-containing compounds are often explored in pharmaceuticals, agrochemicals, or chemical synthesis due to their steric and electronic effects .

Properties

Molecular Formula

C12H15Cl

Molecular Weight

194.70 g/mol

IUPAC Name

[chloro(cyclopentyl)methyl]benzene

InChI

InChI=1S/C12H15Cl/c13-12(11-8-4-5-9-11)10-6-2-1-3-7-10/h1-3,6-7,11-12H,4-5,8-9H2

InChI Key

CQYDYPMTYTWMHJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C(C2=CC=CC=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Properties of Cyclopentyl-Containing Compounds

Compound Molecular Formula Molecular Weight Functional Groups Primary Applications Regulatory Status
Cyclopentyl-phenylmethyl chloride* C₁₂H₁₃Cl (hypothetical) 192.68 Benzyl chloride, cyclopentyl Research/chemical synthesis Not specified
Cyclopentyl fentanyl hydrochloride C₂₅H₃₂N₂O·HCl 413.0 Piperidine, carboxamide, cyclopentyl Opioid receptor research Schedule I (US)
Cyclopentyl methylphosphonothioic chloride C₆H₁₂ClOPS 198.64 Phosphonothioate, cyclopentyl Potential chemical precursor Schedule 2B04

*Hypothetical structure inferred from nomenclature.

Detailed Analysis

Cyclopentyl Fentanyl Hydrochloride

  • Structure : Features a cyclopentylcarboxamide group linked to a piperidine core, distinguishing it from simpler benzyl chlorides.
  • Applications : Used in vitro to study mu-opioid receptor binding, with potency comparable to fentanyl .
  • Stability : Stable for ≥6 years at -20°C as a neat solid, highlighting the robustness of cyclopentyl-containing pharmaceuticals under controlled conditions .

Cyclopentyl Methylphosphonothioic Chloride

  • Structure: Contains a phosphonothioate group, making it structurally distinct from benzyl chlorides.
  • Regulatory Status : Listed under Schedule 2B04, indicating strict controls typical for dual-use chemicals .

2-(3-Cyclopentyloxy-4-Methoxy-phenyl)-4-phenyl-but-3-ynylamine Hydrochloride

  • Structure : Combines cyclopentyloxy and phenyl groups with an alkyne chain.
  • Applications: Limited data in the evidence, but similar amines are often explored in drug discovery .

Key Differences and Implications

  • Functional Groups: The presence of a phosphonothioate group in Cyclopentyl methylphosphonothioic chloride vs. the carboxamide in Cyclopentyl fentanyl dictates divergent applications (chemical synthesis vs. pharmacology) .
  • Regulatory Profiles: Cyclopentyl fentanyl’s Schedule I status contrasts with the industrial/chemical controls on phosphonothioate derivatives, reflecting their respective risks .
  • Stability : Neat solids like Cyclopentyl fentanyl exhibit long-term stability, whereas chlorinated compounds (e.g., benzyl chlorides) may require stricter handling due to reactivity .

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